N-(3-chlorophenyl)-N'-(4-isopropylphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11(2)12-6-8-14(9-7-12)18-16(20)19-15-5-3-4-13(17)10-15/h3-11H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKOKRXHGWUJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41779-78-6 | |
| Record name | N-(3-CHLOROPHENYL)-N'-(4-ISOPROPYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Overview of Substituted Urea Compounds in Academic Chemistry
Substituted ureas, characterized by a central urea (B33335) core with organic substituents on its nitrogen atoms, are a cornerstone of modern chemical research. The initial synthesis of urea by Friedrich Wöhler in 1828 is often cited as a pivotal moment in the history of chemistry, challenging the doctrine of vitalism. nih.gov Since then, the versatility of the urea functional group has led to the development of a vast array of derivatives with diverse applications.
In medicinal chemistry, substituted ureas are recognized as privileged structures due to their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. nih.gov This property has been exploited in the design of numerous therapeutic agents.
In the realm of agriculture, substituted ureas have been extensively investigated for their biological activities. Many compounds within this class exhibit herbicidal properties by inhibiting photosynthesis in target weed species. researchgate.netresearchgate.net The discovery of the herbicidal potential of substituted ureas shortly after World War II marked a significant advancement in weed management. researchgate.net Furthermore, certain phenylurea derivatives have demonstrated cytokinin-like activity, functioning as plant growth regulators. researchgate.net
The synthesis of substituted ureas is typically achieved through several established methods. A common approach involves the reaction of an isocyanate with an amine. Alternative methods utilize phosgene (B1210022) or its equivalents to form an isocyanate in situ, which then reacts with an amine to yield the desired urea. taylorfrancis.com
Significance of N 3 Chlorophenyl N 4 Isopropylphenyl Urea in Scientific Inquiry
While extensive research exists for the broader class of substituted ureas, specific scientific inquiry into N-(3-chlorophenyl)-N'-(4-isopropylphenyl)urea is not widely documented in publicly available literature. Its significance is therefore largely inferred from the activities of structurally related compounds. The presence of the 3-chlorophenyl and 4-isopropylphenyl moieties suggests potential biological activity, a common feature of asymmetrically substituted ureas. cambridge.org
Based on the known properties of similar phenylurea herbicides, it is hypothesized that this compound could function as an inhibitor of photosystem II in plants, thereby exhibiting herbicidal effects. researchgate.net Additionally, the structural features of this compound align with those of other phenylureas that have been shown to possess cytokinin-like activity, suggesting a potential role as a plant growth regulator. researchgate.net However, without specific experimental data, these remain areas for further investigation.
Table 1: Chemical Properties of this compound uni.lu
| Property | Value |
| Molecular Formula | C16H17ClN2O |
| Molecular Weight | 288.77 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-(4-isopropylphenyl)urea |
| CAS Number | 41779-78-6 |
Note: This data is based on publicly available chemical databases and may be predicted rather than experimentally determined.
Evolution of Research Themes Pertaining to N 3 Chlorophenyl N 4 Isopropylphenyl Urea
Historical and Contemporary Approaches to Urea (B33335) Synthesis Relevant to this compound
The construction of the urea moiety in this compound can be achieved through several established synthetic strategies. These methods primarily revolve around the creation of a carbonyl bridge between the nitrogen atoms of 3-chloroaniline (B41212) and 4-isopropylaniline (B126951) precursors.
The most direct and widely used method for synthesizing unsymmetrical ureas like this compound is the nucleophilic addition of an amine to an isocyanate. commonorganicchemistry.comresearchgate.net In this approach, one of the aniline (B41778) precursors is converted to an isocyanate, which then serves as an electrophilic partner for the other aniline.
For the synthesis of the target compound, this involves the reaction of 3-chlorophenyl isocyanate with 4-isopropylaniline, or conversely, 4-isopropylphenyl isocyanate with 3-chloroaniline. The reaction is typically conducted in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The process is generally high-yielding and does not require a base or catalyst, as the amine is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the isocyanate. commonorganicchemistry.com
An alternative, though less direct, nucleophilic addition route involves the reaction of an amine with a reactive carbamate (B1207046), such as a p-nitrophenyl carbamate. tandfonline.com This method avoids the direct handling of isocyanates. One amine is first reacted with p-nitrophenyl chloroformate to form a stable carbamate intermediate. tandfonline.com This intermediate is then treated with the second amine, which displaces the p-nitrophenoxy group to form the desired urea. tandfonline.com
Historically, phosgene (B1210022) (COCl₂) was a common reagent for synthesizing ureas. rsc.orgresearchgate.net However, its extreme toxicity and gaseous nature have led to its replacement by safer alternatives. tandfonline.comrsc.org Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer phosgene substitute. commonorganicchemistry.comnih.gov In solution, it generates phosgene in situ, minimizing the hazards associated with handling the gas directly. commonorganicchemistry.com
The synthesis of an unsymmetrical urea such as this compound using triphosgene requires a carefully controlled, sequential addition of the precursor amines. nih.govacs.org This is critical to prevent the formation of undesired symmetrical urea by-products. commonorganicchemistry.com Typically, the first amine (e.g., 3-chloroaniline) is treated with triphosgene in the presence of a base like triethylamine (B128534) to form an intermediate isocyanate or carbamoyl (B1232498) chloride. nih.gov A slow, subsequent addition of the second amine (4-isopropylaniline) then captures this intermediate to yield the final unsymmetrical product. nih.govacs.org
Table 1: Comparison of Common Reagents for Urea Synthesis
| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Isocyanate | R-NCO | Liquid or Solid | Direct, high-yield reaction with amines. commonorganicchemistry.com | Can be moisture-sensitive; may not be commercially available. google.com |
| Phosgene | COCl₂ | Gas | Historically used, effective carbonyl source. rsc.org | Extremely toxic and hazardous to handle. tandfonline.com |
| Triphosgene | C₃Cl₆O₃ | Solid | Safer, easier-to-handle substitute for phosgene. commonorganicchemistry.comrsc.org | Generates toxic phosgene in situ; requires careful reaction control. commonorganicchemistry.com |
One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot methods are applicable to the synthesis of this compound.
The triphosgene method described above is often performed as a one-pot procedure. nih.gov Another elegant one-pot strategy involves the in situ generation of an isocyanate from a Boc-protected amine. nih.govacs.org For instance, Boc-protected 3-chloroaniline could be treated with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate 3-chlorophenyl isocyanate, which then reacts with 4-isopropylaniline within the same reaction vessel to afford the target urea in high yield. nih.gov
Rearrangement reactions also provide a pathway for one-pot urea synthesis. The Hofmann or Curtius rearrangements can generate an isocyanate intermediate from a primary amide or an acyl azide, respectively. organic-chemistry.orgthieme-connect.com This isocyanate can then be trapped by an amine present in the reaction mixture to form the urea derivative. organic-chemistry.org For example, a primary amide precursor could be treated with phenyliodine diacetate (PIDA) in the presence of an amine to directly yield the N-substituted urea. thieme-connect.comthieme.de
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions efficiently, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating. nih.gov This technology relies on the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov
Several methods for urea synthesis have been adapted for microwave conditions. A rapid, gas-free carbonylation method uses dicobalt octacarbonyl (Co₂(CO)₈) to convert primary amines into isocyanate intermediates under high-intensity microwave heating, which then react with another amine to form ureas, often in seconds. organic-chemistry.org Another approach involves the microwave-assisted reaction of amines with a source of carbonyl, such as urea itself or potassium cyanate, often in a solvent-free system or in an aqueous medium. researchgate.netresearchgate.net These methods offer a green and efficient route to N,N'-disubstituted ureas and are applicable to the synthesis of the target compound and its analogues. researchgate.net
Precursor Chemistry and Derivative Formation
The success of any urea synthesis is fundamentally dependent on the reactivity of its precursors. For this compound, the key precursors are 3-chloroaniline and 4-isopropylaniline, or their corresponding isocyanate derivatives.
The formation of the urea linkage is a classic example of nucleophilic addition. researchgate.net The reaction's efficiency is governed by the electronic properties of the two reacting partners: the amine and the isocyanate.
The Isocyanate Group (-N=C=O): The central carbon atom of the isocyanate group is highly electrophilic. This is due to the electron-withdrawing effects of the two adjacent, highly electronegative atoms—oxygen and nitrogen. researchgate.net In the case of 3-chlorophenyl isocyanate, the electrophilicity is further enhanced by the inductive electron-withdrawing effect of the chlorine atom on the aromatic ring.
The Amine Group (-NH₂): The nitrogen atom of the amine possesses a lone pair of electrons, making it nucleophilic. mdpi.com The nucleophilicity of the amine is influenced by the substituents on the aromatic ring. For 4-isopropylaniline, the isopropyl group is electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity.
The reaction proceeds via the attack of the nucleophilic amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. researchgate.net This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral urea product. The complementary electronic nature of the precursors—the electron-withdrawing group on the isocyanate precursor and the electron-donating group on the amine precursor—facilitates a rapid and efficient reaction. A potential side reaction is the formation of a biuret, where a second molecule of isocyanate reacts with the newly formed urea; however, this is typically only observed under harsh conditions or with an excess of isocyanate. mdpi.com
Table 2: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| 3-Chloroaniline | C₆H₆ClN | Amine Nucleophile / Isocyanate Precursor |
| 4-Isopropylaniline | C₉H₁₃N | Amine Nucleophile / Isocyanate Precursor |
| 3-Chlorophenyl isocyanate | C₇H₄ClNO | Electrophile |
Synthesis of Related Aryl Urea Derivatives and Analogues of this compound
The primary and most traditional method for synthesizing unsymmetrical diaryl ureas involves the reaction of an aniline with an aryl isocyanate. nih.govnih.gov For a compound like N-(3-chlorophenyl)-N-(4-isopropylphenyl)urea, this would involve reacting 3-chloroaniline with 4-isopropylphenyl isocyanate, or conversely, 4-isopropylaniline with 3-chlorophenyl isocyanate.
However, concerns over the hazardous nature of phosgene (used to make isocyanates) and the limited commercial availability of specific isocyanates have driven the development of alternative, phosgene-free methods. tandfonline.comresearchgate.net Modern approaches offer greater flexibility and safety.
Palladium-Catalyzed C–N Cross-Coupling: A significant advancement is the use of palladium-catalyzed C–N cross-coupling reactions. This method allows for the sequential arylation of a protected urea, such as benzylurea. nih.govmit.eduacs.org The process involves a first arylation step, followed by deprotection (e.g., hydrogenolysis to remove the benzyl (B1604629) group), and a subsequent second arylation with a different aryl halide. This strategy provides a versatile route to a wide array of unsymmetrical diaryl ureas with good to excellent yields. nih.gov
Isocyanate Surrogates: Another innovative, phosgene-free approach utilizes 3-substituted dioxazolones as precursors for the in situ generation of isocyanate intermediates. tandfonline.com This method proceeds under mild heating with a non-toxic base like sodium acetate, yielding unsymmetrical ureas chemoselectively and often without the need for chromatographic purification. tandfonline.com
Other Metal-Free and Catalytic Methods:
Hypervalent Iodine Reagents: Unsymmetrical ureas can be synthesized by coupling amides and amines using a hypervalent iodine reagent like PhI(OAc)₂, avoiding the need for metal catalysts. mdpi.com
Carbonylative Approaches: Direct carbonylation of amines or reductive carbonylation of nitroaromatics using carbon monoxide (CO) or carbon dioxide (CO₂) as a carbonyl source are also explored as greener alternatives to phosgene-based syntheses. researchgate.netmdpi.comresearchgate.net
Isopropenyl Carbamates: Isopropenyl carbamates react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yields, a method particularly suited for creating compound libraries. acs.org
These varied methodologies allow for the creation of a diverse range of analogues of N-(3-chlorophenyl)-N-(4-isopropylphenyl)urea, enabling systematic exploration of structure-activity relationships in drug discovery and materials science. nih.gov
Table 1: Selected Synthetic Methodologies for Unsymmetrical Diaryl Ureas
| Method | Key Reagents/Catalysts | Advantages |
|---|---|---|
| Classical Method | Aryl Amine + Aryl Isocyanate | Direct, well-established. nih.govnih.gov |
| Pd-Catalyzed C-N Coupling | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Base (e.g., K₃PO₄), Aryl Halides, Benzylurea. nih.govmit.edu | High yields, broad substrate scope, avoids pre-formed isocyanates. nih.gov |
| Isocyanate Surrogates | 3-Substituted Dioxazolones, Base (e.g., Sodium Acetate). tandfonline.com | Phosgene-free, mild conditions, high chemoselectivity. tandfonline.com |
| Hypervalent Iodine | PhI(OAc)₂, Amides, Amines. mdpi.com | Metal-free, mild conditions. mdpi.com |
| Isopropenyl Carbamates | Isopropenyl Carbamate, Amine. acs.org | Irreversible reaction, high purity and yield, suitable for libraries. acs.org |
Chemical Modifications and Derivatization Strategies for this compound Scaffolds
The diaryl urea scaffold is a privileged structure in drug design, largely due to its ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group), facilitating strong interactions with biological targets. nih.govresearchgate.net Chemical modification of this scaffold is a key strategy for optimizing the properties of lead compounds.
Modification of Aryl Rings: The most common derivatization strategy involves altering the substituents on the two phenyl rings. For the N-(3-chlorophenyl)-N-(4-isopropylphenyl)urea scaffold, this could involve:
Varying Halogen Substitution: Replacing the chlorine atom at the 3-position with other halogens (F, Br, I) or moving it to the 2- or 4-position to probe electronic and steric effects.
Alkyl Group Modification: Changing the isopropyl group on the second ring to other alkyl or cycloalkyl groups to modify lipophilicity and binding pocket interactions.
Introducing Other Functional Groups: Adding electron-donating (e.g., methoxy (B1213986), methyl) or electron-withdrawing (e.g., trifluoromethyl, cyano, nitro) groups to either ring can significantly alter the molecule's electronic properties and biological activity. nih.govresearchgate.net
Heterocyclic Analogues: Replacing one or both of the phenyl rings with heterocyclic rings (e.g., pyridine (B92270), pyrazole, quinoxaline) is a widely used tactic to introduce new hydrogen bonding sites, improve solubility, and modulate metabolic stability. nih.govnih.gov
Scaffold Elongation: Another modification strategy is the insertion of a spacer, such as a methylene (B1212753) group, between a phenyl ring and the urea nitrogen. nih.gov This "homologation" increases the distance between the two aryl rings, which can enhance antiproliferative activity by allowing for different binding orientations within a target protein. nih.gov
Deuterium (B1214612) Substitution: Based on the kinetic isotope effect, selectively replacing hydrogen atoms with deuterium can slow down metabolic processes at that position. This strategy has been applied to diaryl urea drugs like sorafenib (B1663141) to improve their pharmacokinetic profiles. nih.gov
These modifications are crucial for structure-activity relationship (SAR) studies, which aim to systematically map how changes in a molecule's structure affect its biological function, ultimately leading to the design of more potent and selective agents. nih.gov
Characterization Techniques in Synthetic Studies
The confirmation of the structure and purity of newly synthesized compounds like N-(3-chlorophenyl)-N-(4-isopropylphenyl)urea and its derivatives is accomplished through a suite of analytical techniques. Spectroscopic and crystallographic methods are indispensable in this regard.
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution.
¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. For a diaryl urea, distinct signals are expected for the N-H protons (typically downfield singlets or broad signals), the aromatic protons on both rings (appearing as complex multiplets), and the protons of the isopropyl group (a doublet for the methyls and a septet for the CH). frontiersin.orgrsc.orgnih.gov
¹³C NMR: Reveals the number of chemically distinct carbon atoms. Key signals include the urea carbonyl carbon (typically around 152-160 ppm), aromatic carbons, and the aliphatic carbons of the isopropyl group. frontiersin.orgnih.govrsc.org Two-dimensional NMR techniques like COSY (¹H-¹H correlation) and HETCOR (¹H-¹³C correlation) are used to definitively assign these signals. lookchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For diaryl ureas, characteristic absorption bands include:
N-H Stretching: Typically appears as a sharp or broad band in the region of 3200-3400 cm⁻¹. mdpi.comnih.gov
C=O (Amide I) Stretching: A strong, sharp absorption band is observed around 1630-1720 cm⁻¹. mdpi.comnih.gov
C-N Stretching and N-H Bending (Amide II): Found in the 1500-1600 cm⁻¹ region. mdpi.com
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for these molecules. nih.gov The molecular ion peak ([M+H]⁺) confirms the molecular weight. Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to yield characteristic daughter ions. A common fragmentation pathway for diaryl ureas is the cleavage of a C-N bond, resulting in the loss of an isocyanate moiety, which can help differentiate positional isomers. nih.govacs.orgresearchgate.net
Table 2: Typical Spectroscopic Data Ranges for Diaryl Urea Scaffolds
| Technique | Feature | Typical Range/Observation |
|---|---|---|
| ¹H NMR | N-H Protons | δ 8.0 - 10.0 ppm (can be broad) frontiersin.org |
| Aromatic Protons | δ 6.8 - 8.0 ppm | |
| ¹³C NMR | Urea Carbonyl (C=O) | δ 152 - 160 ppm nih.govrsc.org |
| IR | N-H Stretch | 3200 - 3400 cm⁻¹ mdpi.com |
| C=O Stretch | 1630 - 1720 cm⁻¹ mdpi.comnih.gov |
| MS (ESI) | Fragmentation | Cleavage of C-N bond, loss of isocyanate. nih.govresearchgate.net |
X-ray Crystallography in the Analysis of Urea Derivatives
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state. nih.govacs.org For diaryl urea derivatives, this technique is crucial for determining:
Molecular Conformation: It reveals the precise bond lengths, bond angles, and torsion angles, showing whether the molecule adopts a planar or twisted conformation. acs.orgresearchgate.net The orientation of the two aryl rings relative to the central urea plane is a key conformational feature. researchgate.net
Supramolecular Assembly: A defining feature of diaryl ureas in the solid state is their propensity for self-assembly via hydrogen bonding. The most common motif is the "α-network" or "urea tape," where molecules form one-dimensional chains through bifurcated N-H···O hydrogen bonds. acs.orgacs.org
Influence of Substituents: X-ray crystallography shows how different substituents on the aryl rings can disrupt or modify this hydrogen-bonding network. For example, electron-withdrawing groups or hydrogen-bond acceptors like a pyridine nitrogen can lead to alternative packing arrangements where the urea N-H groups bond with the substituent or solvent molecules instead of another urea carbonyl. acs.orgacs.orgresearchgate.net
This detailed structural information is invaluable for understanding structure-property relationships and for rational drug design, as the solid-state conformation can provide insights into the bioactive conformation when bound to a protein target. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloroaniline |
| 4-isopropylphenyl isocyanate |
| 4-isopropylaniline |
| 3-chlorophenyl isocyanate |
| Benzylurea |
| Sorafenib |
| Regorafenib |
| Linifanib |
| Tivozanib |
| Lenvatinib |
| Ritonavir |
| Donafenib |
| Phenyl isocyanate |
| 3-(trifluoromethyl) phenyl isocyanate |
Elucidation of Structural Determinants for Biological Activity
The biological activity of this compound is intrinsically linked to its key structural features: the urea bridge, the two phenyl rings, and the specific substituents at the meta and para positions.
The urea moiety is a critical determinant of activity, primarily acting as a hydrogen bond donor and acceptor. This allows for crucial interactions with the amino acid residues within the active site of target proteins, such as kinases. nih.gov The two NH groups of the urea can form hydrogen bonds with backbone carbonyls, while the carbonyl oxygen can accept a hydrogen bond, effectively anchoring the molecule in the binding pocket.
The diaryl structure provides a rigid scaffold that correctly orients the substituents for optimal interaction with the target. The phenyl rings themselves can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding site.
The 3-chloro substituent on one of the phenyl rings plays a significant role in modulating the electronic properties and binding affinity of the molecule. As an electron-withdrawing group, the chlorine atom can influence the acidity of the adjacent N-H group in the urea linker, potentially enhancing its hydrogen bonding capability. nih.gov Its position at the meta position is often found to be favorable for activity in many diarylurea series. researchgate.net
The 4-isopropyl group on the second phenyl ring contributes to the molecule's lipophilicity, which can be important for cell permeability and interaction with hydrophobic pockets in the target protein. The size and bulk of the isopropyl group can also influence the binding selectivity.
Impact of Substituent Modifications on Molecular Interactions
Systematic modifications of the substituents on the this compound scaffold have provided insights into their impact on molecular interactions and biological activity.
Modification of the Chloro Substituent: The nature and position of the halogen substituent on the phenyl ring can significantly affect activity. In many series of diarylurea kinase inhibitors, a chlorine atom at the meta position is found to be optimal. Replacing the chloro group with other halogens or moving it to the ortho or para position often leads to a decrease in activity. For instance, removal of the chloro group or its replacement with an electron-donating group like a methoxy group has been shown to be detrimental to the inhibitory activity in some kinase inhibitor series. researchgate.net
| Modification of 3-Chloro Group | General Impact on Activity | Rationale |
| Removal of Chloro Group | Decrease | Loss of favorable electronic effects and potential steric interactions. |
| Replacement with Fluorine | Variable | Smaller size may alter binding; high electronegativity can be favorable. |
| Replacement with Bromine | Variable | Larger size may lead to steric clashes or enhanced hydrophobic interactions. |
| Positional Isomers (ortho, para) | Decrease | Suboptimal positioning for interaction with the target's binding site. |
Modification of the Isopropyl Substituent: The alkyl group at the para position of the second phenyl ring is crucial for hydrophobic interactions. The size and nature of this group can be tuned to optimize potency and selectivity. Replacing the isopropyl group with smaller alkyl groups (e.g., methyl, ethyl) or larger, bulkier groups can alter the binding affinity. The optimal size of this substituent is often dependent on the specific topology of the hydrophobic pocket in the target enzyme.
| Modification of 4-Isopropyl Group | General Impact on Activity | Rationale |
| Replacement with smaller alkyl groups | Variable | May not fully occupy the hydrophobic pocket, leading to weaker binding. |
| Replacement with larger alkyl groups | Variable | May lead to steric hindrance or improved van der Waals interactions. |
| Introduction of polar functionalities | Decrease | Can disrupt favorable hydrophobic interactions. |
Comparative SAR Analysis with Related Phenylurea and Arylurea Compounds
The SAR of this compound can be further understood by comparing its activity with that of related phenylurea and arylurea compounds. Many diarylurea derivatives have been synthesized and evaluated as inhibitors of various protein kinases, such as VEGFR, Raf-1, and p38 kinase. nih.govnih.gov
For example, in a series of diarylureas designed as kinase inhibitors, compounds with a trifluoromethyl group (a strong electron-withdrawing group) on one phenyl ring often exhibit potent activity. nih.gov The combination of a halogenated phenyl ring with another phenyl ring bearing a hydrophobic substituent is a common motif in potent kinase inhibitors.
The following table provides a conceptual comparison based on general SAR principles observed in related diarylurea series.
| Compound | Phenyl Ring 1 Substituent | Phenyl Ring 2 Substituent | Expected Relative Activity |
| This compound | 3-Chloro | 4-Isopropyl | Baseline |
| Analogue 1 | 3-Trifluoromethyl | 4-Isopropyl | Potentially Higher |
| Analogue 2 | 3-Chloro | 4-tert-Butyl | Variable |
| Analogue 3 | 4-Chloro | 4-Isopropyl | Potentially Lower |
| Analogue 4 | 3-Chloro | Unsubstituted | Lower |
This comparative analysis highlights the fine-tuning of electronic and steric properties required for optimal biological activity.
Mechanistic Investigations of N 3 Chlorophenyl N 4 Isopropylphenyl Urea Biological Interactions
Interaction with Biological Targets at the Molecular Level
N-(3-chlorophenyl)-N'-(4-isopropylphenyl)urea belongs to the phenylurea class of compounds, which are known to primarily interact with and disrupt biochemical pathways in photosynthetic organisms. The principal mechanism of action involves the potent inhibition of photosynthesis. nih.gov This occurs through the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). herts.ac.uk
The specific molecular target for phenylurea herbicides is the D1 protein, a key component of the PSII complex located in the thylakoid membranes of chloroplasts. nih.gov By binding to this protein, this compound and related compounds block the flow of electrons, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. nih.gov
The disruption of the electron transport chain has further downstream consequences. The blockage leads to an over-excited state in the photosynthetic apparatus, resulting in the generation of highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. guidechem.com These ROS can cause widespread cellular damage through lipid peroxidation, protein degradation, and nucleic acid damage, ultimately leading to cell death. guidechem.com While the primary target is PSII, the resulting oxidative stress disrupts numerous cellular and biochemical processes.
Table 1: Summary of Biochemical Pathway Disruption by Phenylurea Herbicides
| Biochemical Process | Effect of this compound | Molecular Target/Mechanism |
| Photosynthetic Electron Transport | Potent Inhibition | Binding to the D1 protein of Photosystem II (PSII), blocking electron flow. nih.gov |
| ATP & NADPH Synthesis | Inhibition | Disruption of the electron transport chain prevents the generation of the proton gradient needed for ATP synthesis and the reduction of NADP+. nih.gov |
| Carbon Dioxide (CO₂) Fixation | Inhibition | Lack of ATP and NADPH from the light-dependent reactions prevents the functioning of the Calvin cycle. nih.gov |
| Cellular Redox State | Disruption (Oxidative Stress) | Blocked electron transport leads to the formation of Reactive Oxygen Species (ROS). guidechem.com |
| Cell Membrane Integrity | Compromised | ROS-induced lipid peroxidation causes damage to cellular membranes. guidechem.com |
The inhibitory effect of phenylurea compounds on photosynthesis has been extensively studied using isolated plant chloroplasts. These assays directly measure the rate of photosynthetic electron transport (PET). The mechanism involves the herbicide molecule binding to a specific site on the D1 protein of the PSII complex, known as the QB-binding niche. nih.gov This binding competitively displaces plastoquinone, the native molecule that accepts electrons from the primary quinone acceptor (QA), thereby halting the electron flow. nih.gov
Table 2: Photosynthetic Inhibition Data for Select PSII-Inhibiting Herbicides
| Compound | Organism/System | Endpoint | Value |
| Isoproturon | Freshwater Phytoplankton | Inhibition of Photosynthesis | EC₅₀-based HC₃₀ corresponded to ~40% inhibition. nih.gov |
| Diuron (B1670789) | Freshwater Phytoplankton | Inhibition of Photosynthesis | EC₅₀-based HC₃₀ corresponded to ~40% inhibition. nih.gov |
| Atrazine | Freshwater Phytoplankton | Inhibition of Photosynthesis | EC₅₀-based HC₃₀ corresponded to ~40% inhibition. nih.gov |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | PET Inhibition | IC₅₀ ~ 10 µM nih.gov |
| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | PET Inhibition | IC₅₀ ~ 10 µM nih.gov |
Note: HC₃₀ refers to the hazardous concentration affecting 30% of species, derived from growth inhibition data. The study found these concentrations elicited a similar inhibitory effect on photosynthesis. nih.gov
Specific studies detailing the cellular uptake and localization of this compound in plant or microbial cells are not extensively documented. However, based on its physicochemical properties and the behavior of other systemic phenylurea herbicides like Isoproturon, the uptake mechanism can be inferred. herts.ac.uk As a moderately lipophilic small molecule, it is expected to enter plant cells primarily through passive diffusion across the plasma membrane, driven by a concentration gradient.
The compound is recognized as a systemic herbicide, capable of being absorbed through both the roots and leaves of a plant. herts.ac.uk This indicates that once it has crossed the initial cellular barriers, it is transported throughout the plant, likely via both the xylem and phloem vascular systems.
Upon entering a photosynthetic cell, the ultimate destination for this molecule is the chloroplast. Its herbicidal activity is exerted within this organelle, specifically at the thylakoid membranes where the Photosystem II complex is located. scielo.bryoutube.com The molecule's structure facilitates its accumulation in the lipid-rich environment of the thylakoid membrane, allowing it to access its D1 protein binding site.
The binding to the QB niche on the D1 protein is a non-covalent, reversible interaction. It is stabilized by a combination of hydrogen bonds and hydrophobic interactions between the herbicide molecule and amino acid residues within the binding pocket. nih.gov Computational modeling and simulation studies of the D1 protein from both susceptible and resistant weed biotypes have been conducted to understand these interactions at an atomic level. nih.gov
These studies have revealed that resistance to the herbicide can arise from point mutations in the psbA gene, which codes for the D1 protein. nih.gov These mutations can lead to alterations in the secondary structure of the protein near the binding site. Such changes can reduce the volume and area of the binding cavity, weaken hydrogen bonding, and disrupt critical hydrophobic interactions, thereby lowering the binding affinity of the herbicide and rendering it less effective. nih.gov This demonstrates the high degree of specificity required for a strong and inhibitory binding interaction.
Mode of Action in Plant and Microbial Systems (excluding human clinical data)
The herbicidal mode of action for this compound is a multi-stage process initiated by the specific inhibition of its target enzyme system, Photosystem II. nih.govherts.ac.uk
The sequence of events is as follows:
Uptake and Translocation: The herbicide is absorbed by the plant's roots and/or leaves and transported to photosynthetic tissues. herts.ac.uk
Inhibition of Photosystem II: The molecule binds to the D1 protein in the chloroplast thylakoid membranes, blocking photosynthetic electron transport. nih.gov
Cessation of Energy Production: The immediate consequence is the halt of ATP and NADPH synthesis, which starves the plant of the energy and reducing power needed for growth and metabolic processes. nih.gov
Generation of Reactive Oxygen Species (ROS): The energy from absorbed light that can no longer be channeled through the electron transport chain is transferred to molecular oxygen, creating highly destructive ROS, including singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). guidechem.com
Oxidative Damage: These ROS molecules initiate a cascade of destructive reactions, most notably lipid peroxidation. This process attacks the fatty acids in cell membranes, leading to a loss of membrane integrity in the chloroplasts, mitochondria, and at the cell surface. guidechem.com
Cellular Death and Visible Symptoms: The widespread membrane damage, destruction of chlorophyll, and general cellular degradation lead to the macroscopic symptoms of herbicidal action, which include chlorosis (yellowing) followed by necrosis (tissue death). guidechem.com
While other mechanisms like the disruption of cell division have been associated with some herbicides, the primary and overwhelmingly documented mode of action for phenylureas like this compound is the inhibition of photosynthesis and the subsequent oxidative damage.
Table 3: Sequence of Herbicidal Action
| Stage | Description | Primary Consequence |
| 1. Inhibition | Binding to D1 protein of Photosystem II. nih.gov | Blockage of electron transport. herts.ac.uk |
| 2. Energy Depletion | Cessation of ATP and NADPH synthesis. nih.gov | Halting of CO₂ fixation and plant growth. |
| 3. Oxidative Stress | Formation of Reactive Oxygen Species (ROS). guidechem.com | Initiation of cellular damage. |
| 4. Cellular Damage | Lipid peroxidation and membrane degradation. guidechem.com | Loss of cellular compartmentation and function. |
| 5. Plant Death | Systemic cellular collapse. | Chlorosis, necrosis, and death of the plant. |
Fungicidal Action Mechanisms
The fungicidal properties of phenylurea compounds are well-documented, particularly in the context of their use as agricultural herbicides and fungicides. The primary mechanism of action for this class of compounds is the inhibition of photosynthesis. researchgate.net Phenylurea herbicides typically act as potent inhibitors of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. researchgate.net They bind to the D1 protein within the PSII complex, thereby blocking electron flow and interrupting the production of ATP and NADPH necessary for fungal growth and metabolism. This disruption leads to the formation of reactive oxygen species, causing subsequent cellular damage and death. researchgate.net
While the primary target in photosynthetic organisms is clear, the activity of phenylurea derivatives against non-photosynthetic fungi, such as common pathogens, suggests alternative mechanisms. Studies on various N-(substituted) phenyl ureas have demonstrated intrinsic antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov In these cases, the mechanism is likely related to the disruption of other essential enzymatic processes or cellular structures, though these are less universally defined than the inhibition of photosynthesis. The specific molecular interactions driving the fungicidal action of this compound against such pathogens remain an area of active investigation.
Anti-mycobacterial Activity and Membrane Transporter Inhibition (e.g., MmpL3)
A significant area of investigation for phenylurea derivatives is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A primary molecular target identified for this class of compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are fundamental components of the protective mycobacterial cell wall. nih.govnih.gov
Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the intracellular accumulation of TMM and a corresponding decrease in trehalose dimycolate (TDM) levels. nih.govplos.org This blockage ultimately compromises the integrity of the cell wall, resulting in bactericidal effects. mdpi.com The phenylurea scaffold has been identified as a promising pharmacophore for MmpL3 inhibition. Structure-activity relationship (SAR) studies of related adamantyl urea (B33335) compounds revealed that the urea core is critical for activity against M. tuberculosis. nih.gov
Research into a specific phenylurea hit compound, 227 (1-(4-chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea), confirmed its action against MmpL3. nih.gov This validation strengthens the hypothesis that other phenylurea derivatives, including this compound, likely share this mechanism of action. The binding of these inhibitors is believed to occur within a pocket in the transmembrane domain of MmpL3, disrupting the proton translocation relay pathway essential for substrate transport. mdpi.com
| Compound Series | Key Structural Feature | Impact on Anti-mycobacterial Activity | Reference |
|---|---|---|---|
| Adamantyl Phenyl Ureas | Bulky alkyl rings (adamantyl, cyclooctyl) | Favored for maximal activity | nih.gov |
| Adamantyl Ureas | Replacement of urea with thiourea (B124793) or carbamate (B1207046) | Significant decrease in potency | nih.gov |
| Phenyl Urea Hit Compound 227 Analogues | Variations on the aromatic ring substituents | Deviations from trifluoromethyl and chlorine substitution reduced or eliminated activity | nih.gov |
Cross-Reactivity and Specificity Profiling with Related Chemical Classes
The N,N'-diaryl urea scaffold is exceptionally versatile, and minor structural modifications can drastically alter its biological target specificity, leading to a broad range of pharmacological activities. This highlights the concept of cross-reactivity, where a core chemical structure can interact with multiple, unrelated biological targets. Phenylurea derivatives have been successfully developed as inhibitors or modulators for a diverse array of proteins beyond mycobacterial MmpL3.
For instance, certain phenylurea derivatives have been identified as potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov Others have been optimized to act as antagonists for the neuropeptide Y5 (NPY5) receptor, which is implicated in appetite regulation. nih.gov Furthermore, different substitution patterns on the phenyl rings have yielded compounds that can simultaneously activate glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), presenting a dual-action approach for type 2 diabetes. researchgate.net This demonstrates the remarkable chemical tractability of the phenylurea core, allowing it to be tailored for highly specific interactions with various enzyme active sites and receptor binding pockets.
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Membrane Transporter | MmpL3 | Infectious Disease (Tuberculosis) | nih.gov |
| Enzyme (Hydrolase) | Epoxide Hydrolase (EphB, EphE) | Infectious Disease (Tuberculosis) | nih.gov |
| Enzyme (Oxidoreductase) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology / Immunology | nih.gov |
| G-Protein Coupled Receptor (GPCR) | Neuropeptide Y5 (NPY5) Receptor | Metabolic Disease / Neuroscience | nih.gov |
| Enzyme (Kinase) / Nuclear Receptor | Glucokinase (GK) / PPARγ | Metabolic Disease (Diabetes) | researchgate.net |
Pseudoperoxidase Activities and Redox Mechanisms Involving this compound Analogues
Analogues of this compound have been shown to participate in complex redox mechanisms, particularly involving lipoxygenase enzymes. A closely related compound, N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, functions as a reducing agent for 5-lipoxygenase and acts as a substrate for its pseudoperoxidase activity. nih.gov
Lipoxygenases contain a non-heme iron atom that cycles between ferric (Fe³⁺) and ferrous (Fe²⁺) states during catalysis. N-hydroxyurea derivatives can act as reducing agents, converting the inactive Fe³⁺ form of the enzyme to the active Fe²⁺ form. nih.gov This process stimulates the enzyme's pseudoperoxidase activity, which is the degradation of lipid hydroperoxides. nih.gov In this redox cycle, the N-hydroxyurea compound is thought to undergo a one-electron oxidation to generate a nitroxide radical, while the enzyme is reduced. Interestingly, in the presence of other reducing agents like dithiothreitol, the N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea could be fully recovered from the reaction, suggesting it can be regenerated while facilitating the breakdown of hydroperoxides. nih.gov This activity is observed with potent inhibitors of leukotriene biosynthesis, indicating a sophisticated interaction between these urea derivatives and the redox state of the lipoxygenase enzyme. nih.gov
Computational and Theoretical Studies of N 3 Chlorophenyl N 4 Isopropylphenyl Urea
Molecular Modeling and Docking Simulations of Ligand-Target Interactions
Molecular modeling and docking simulations are instrumental in elucidating the potential binding modes of N-(3-chlorophenyl)-N'-(4-isopropylphenyl)urea with various biological targets. While specific docking studies on this exact compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar phenylurea derivatives, which are often investigated as enzyme inhibitors.
Docking studies on analogous urea (B33335) derivatives have shown that the urea moiety is crucial for binding within the active sites of enzymes. nih.gov The two N-H groups and the carbonyl oxygen of the urea can act as hydrogen bond donors and acceptors, respectively, forming a network of interactions with amino acid residues in the target protein. For instance, in studies of urea derivatives as urease inhibitors, the urea core often coordinates with the nickel ions in the enzyme's active site and forms hydrogen bonds with surrounding residues. nih.govtandfonline.com
In the case of this compound, the 3-chlorophenyl and 4-isopropylphenyl groups would be expected to engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of noncovalent interaction that can contribute to binding affinity. The isopropyl group, being bulky and hydrophobic, can occupy a hydrophobic pocket, further stabilizing the ligand-target complex.
A hypothetical docking simulation of this compound into an enzyme active site, such as a kinase or a protease, would likely show the following key interactions:
Hydrogen Bonding: The N-H groups of the urea bridge forming hydrogen bonds with backbone carbonyls or side-chain acceptors (e.g., Asp, Glu, Ser). The urea carbonyl oxygen can accept a hydrogen bond from a donor residue (e.g., Arg, Lys, His).
Hydrophobic Interactions: The phenyl rings and the isopropyl group fitting into hydrophobic regions of the binding site.
Halogen Bonding: The chlorine atom on the 3-chlorophenyl ring potentially forming a halogen bond with an electron-rich atom like a backbone carbonyl oxygen.
Table 1: Potential Ligand-Target Interactions for this compound based on Analogous Compounds
| Interaction Type | Involved Ligand Moiety | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Urea N-H groups | Asp, Glu, Ser, Thr, Main-chain C=O |
| Hydrogen Bond Acceptor | Urea C=O group | Arg, Lys, His, Asn, Gln, Main-chain N-H |
| Hydrophobic Interactions | 3-chlorophenyl, 4-isopropylphenyl | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Halogen Bonding | Chlorine atom on the phenyl ring | Main-chain C=O, Ser, Thr |
| π-π Stacking | Phenyl rings | Phe, Tyr, Trp, His |
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the conformational preferences and electronic properties of molecules like this compound. The conformation of N,N'-disubstituted ureas is of particular interest as it can influence their biological activity. nih.gov
Studies on N,N'-diphenylurea have shown that the molecule can adopt different conformations (trans-trans, trans-cis, cis-cis) with respect to the orientation of the phenyl rings relative to the urea plane. nih.gov The trans-trans conformation is generally found to be the most stable due to minimized steric hindrance. For this compound, computational studies would likely predict a similar preference for a trans-trans arrangement of the substituted phenyl rings.
The electronic structure of the molecule can also be elucidated through quantum chemical calculations. These calculations can provide information on:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map reveals the electron density distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen of the carbonyl group and the chlorine atom would be regions of negative potential, while the N-H protons would be regions of positive potential.
Atomic Charges: Calculation of partial atomic charges can help in understanding the electrostatic interactions the molecule can engage in.
These computational insights are valuable for understanding the molecule's intrinsic properties that govern its interactions with biological systems.
Analysis of Intermolecular and Intramolecular Interactions
The urea functionality is a potent hydrogen bond donor and acceptor, which largely dictates the intermolecular interactions of this compound. In the solid state, N,N'-disubstituted ureas typically form extensive networks of intermolecular hydrogen bonds. The N-H groups of one molecule form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or tapes. nih.gov
In a biological context, these hydrogen bonding capabilities are crucial for the interaction with target proteins. The ability to form specific hydrogen bonds contributes significantly to the binding affinity and selectivity of the molecule.
Intramolecular interactions can also play a role in determining the preferred conformation of the molecule. In certain conformations of phenylurea derivatives, intramolecular hydrogen bonds can form between an N-H group and a substituent on the phenyl ring. nih.gov For this compound, while a direct intramolecular hydrogen bond involving the chloro or isopropyl group is unlikely, the electronic effects of these substituents can influence the hydrogen bonding strength of the N-H groups.
Noncovalent interactions, such as π-π stacking between the phenyl rings, can also occur, particularly in aggregated states or within the confines of a protein binding pocket. The presence of the chlorine atom can also lead to halogen bonding, which is an increasingly recognized noncovalent interaction in medicinal chemistry.
Prediction of Biological Activity through In Silico Approaches
In silico methods are widely used in the early stages of drug discovery to predict the potential biological activities of a compound and to assess its drug-likeness. For this compound, various computational tools can be employed to predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed based on a series of compounds with known biological activities. While a specific QSAR model for this compound may not exist, its properties can be compared to those of known active phenylurea derivatives to infer potential activities. For example, many phenylurea compounds are known to be inhibitors of kinases, and QSAR models for kinase inhibition could be used to predict the potential of this compound.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By comparing the structure of this compound to known pharmacophores of various drug classes, potential biological targets can be identified.
ADME Prediction: Several computational models are available to predict properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Based on its structural features, in silico predictions for this compound might suggest good oral bioavailability due to its relatively low molecular weight and moderate lipophilicity. The presence of the phenyl rings and the urea moiety are common features in many kinase inhibitors, suggesting that this compound could potentially target this class of enzymes.
Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value/Range | Implication for Drug-Likeness |
| Molecular Weight ( g/mol ) | ~288.77 | Within the typical range for oral drugs (<500) |
| LogP (Octanol-Water Partition) | ~4.5 - 5.0 | Indicates good lipophilicity, which can aid membrane permeation |
| Hydrogen Bond Donors | 2 | Adheres to Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's Rule of Five (≤10) |
| Polar Surface Area (Ų) | ~41.1 | Suggests good intestinal absorption and cell permeability |
Note: The values in this table are estimations based on computational predictions for a molecule with this structure and may vary depending on the specific algorithm used.
Environmental Fate and Degradation Pathways of Phenylurea Compounds, Including N 3 Chlorophenyl N 4 Isopropylphenyl Urea
Metabolic Transformation in Environmental Compartments (Soil, Water, Plant Matrices)
The transformation of phenylurea compounds in the environment is a multifaceted process involving abiotic and biotic degradation mechanisms. These transformations can lead to the formation of various metabolites, which may have different toxicological and mobility characteristics than the parent compound.
Photolytic Degradation: Phenylurea compounds can undergo photodegradation when exposed to sunlight, particularly in aqueous environments and on soil surfaces. The rate and extent of photolysis are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the chemical structure of the compound itself. For instance, studies on related phenylurea compounds have shown that photolytic reactions can lead to the cleavage of the urea (B33335) bridge and transformations of the aromatic rings. Research on 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea demonstrated its photodegradation in various media, with the formation of different reaction products depending on the environment. nih.gov
Hydrolytic Degradation: Hydrolysis is another significant abiotic degradation pathway for some phenylurea compounds, particularly under alkaline or acidic pH conditions. The stability of the urea bridge is pH-dependent, and cleavage can occur, leading to the formation of corresponding anilines and other derivatives. The rate of hydrolysis is influenced by temperature and pH. For example, studies on other pesticides have shown that degradation rates can increase with rising pH and temperature. nih.gov While some urea compounds are stable to hydrolysis, others can degrade, indicating that the specific structure of N-(3-chlorophenyl)-N'-(4-isopropylphenyl)urea would determine its susceptibility to this process.
| Degradation Process | Influencing Factors | Potential Transformation Products |
| Photolysis | Light intensity, Wavelength, Photosensitizers | Cleavage of urea bridge, Modified aromatic rings |
| Hydrolysis | pH, Temperature | Corresponding anilines, Carbamates |
Microbial activity in soil and water is a primary driver for the degradation of phenylurea herbicides. A diverse range of microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and nitrogen, leading to their biotransformation.
A common initial step in the microbial degradation of many N,N-dimethyl-substituted phenylurea herbicides, such as isoproturon, is N-demethylation. nih.gov This process involves the sequential removal of methyl groups from the terminal nitrogen atom. While this compound does not have N,N-dimethyl groups, microbial enzymatic systems could potentially target the urea linkage.
The rate of microbial degradation is highly dependent on soil type, organic matter content, moisture, temperature, and the history of pesticide application in a given area. Soils with a history of exposure to phenylurea herbicides may exhibit enhanced degradation rates due to the acclimation of the microbial community. nih.gov
Table of Microbial Degradation Pathways for Analogous Phenylurea Herbicides
| Parent Compound | Key Metabolic Step | Primary Metabolites |
|---|---|---|
| Isoproturon | N-demethylation, Urea bridge hydrolysis | 3-(4-isopropylphenyl)-1-methylurea, 4-isopropylaniline (B126951) |
Plants can absorb phenylurea compounds from the soil through their root systems and, to a lesser extent, through their foliage. herts.ac.uk Once absorbed, these compounds can be metabolized by various enzymatic systems within the plant.
For phenylurea herbicides that are N,N-dimethyl substituted, such as isoproturon, the primary metabolic pathways in plants often mirror those in microbes, starting with N-demethylation. The removal of methyl groups reduces the phytotoxicity of the compound.
Another significant metabolic pathway in plants is the oxidation of alkyl substituents on the phenyl ring. For compounds with an isopropyl group, like this compound, ring-methyl oxidation could be a potential transformation pathway. This involves the hydroxylation of the methyl groups of the isopropyl moiety.
These metabolic transformations in plants generally lead to the formation of more polar and water-soluble metabolites, which can then be conjugated with endogenous plant components like sugars or amino acids. These conjugated metabolites are often sequestered in vacuoles or incorporated into cell wall components, effectively detoxifying and immobilizing the compound within the plant.
Persistence and Mobility in Agricultural and Natural Systems
The persistence and mobility of phenylurea compounds in the environment are critical factors determining their potential to contaminate water resources. nih.gov Persistence is often described in terms of the compound's half-life (the time it takes for 50% of the initial amount to degrade), while mobility relates to its propensity to move with water through the soil profile. oregonstate.edu
Persistence: The persistence of a pesticide is influenced by its susceptibility to the degradation processes mentioned above. Phenylurea compounds can be categorized based on their soil half-life, which can range from a few weeks to several months. This variability is due to differences in their chemical structure and the prevailing environmental conditions. Pesticides with longer half-lives have a greater potential to accumulate in the environment. oregonstate.edu
Mobility: The mobility of phenylurea compounds in soil is primarily governed by their sorption characteristics, often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A lower Koc value indicates weaker sorption to soil particles and thus higher mobility, increasing the risk of leaching into groundwater. Conversely, a high Koc value suggests strong binding to soil, reducing mobility but potentially increasing persistence in the topsoil layer. The water solubility of a compound also influences its mobility; higher solubility can contribute to greater movement with soil water. oregonstate.edu
| Parameter | Definition | Implication for Environmental Fate |
| Half-life (t½) | Time for 50% of the compound to degrade | Longer half-life indicates greater persistence |
| Sorption Coefficient (Koc) | Tendency of a compound to bind to soil organic carbon | Higher Koc indicates lower mobility and less leaching potential |
Persistent and mobile organic substances are of particular concern as they have a higher likelihood of contaminating water resources over large areas, even long after their initial application. nih.gov
Advanced Analytical Techniques for Environmental Metabolite Identification
Identifying the metabolites of this compound and other phenylurea compounds in complex environmental matrices like soil, water, and plant tissues requires sophisticated analytical techniques. The elucidation of these biotransformation pathways is essential for a comprehensive understanding of their environmental fate. nih.gov
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic separation techniques, is a cornerstone for metabolite identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the detection, structural elucidation, and quantification of pesticide metabolites. nih.gov High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, are often preferred for untargeted screening approaches as they provide accurate mass measurements, facilitating the determination of elemental compositions for unknown metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also widely used, especially for more volatile or derivatized metabolites. researchgate.net
Tandem Mass Spectrometry (MS/MS): Tandem MS provides structural information by fragmenting the parent metabolite ion into characteristic product ions. This fragmentation pattern can be used to identify the structure of the metabolite, sometimes even allowing for the differentiation of isomers. nih.gov Newer ion activation techniques, such as electron activated dissociation (EAD), can provide complementary fragmentation patterns to traditional collision-induced dissociation (CID), enhancing confidence in structural elucidation. vu.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is excellent for identifying potential structures, NMR is often required for unambiguous structure confirmation, especially for novel or unexpected metabolites. LC-NMR combines the separation power of liquid chromatography with the detailed structural information from NMR. nih.gov
These advanced analytical strategies are crucial for building a complete picture of the degradation pathways of phenylurea compounds in the environment. vu.nl
| Analytical Technique | Application in Metabolite Identification |
| LC-MS/MS | Separation, detection, and structural elucidation of polar and non-volatile metabolites. |
| GC-MS | Analysis of volatile and semi-volatile metabolites, often after derivatization. |
| High-Resolution MS (HRMS) | Accurate mass measurement for determining elemental composition of unknown metabolites. |
| NMR Spectroscopy | Unambiguous structure confirmation of isolated metabolites. |
Future Research Directions and Unexplored Avenues for N 3 Chlorophenyl N 4 Isopropylphenyl Urea
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional methods for synthesizing diaryl ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates and can require harsh reaction conditions. Future research should focus on developing greener, more sustainable synthetic methodologies for N-(3-chlorophenyl)-N'-(4-isopropylphenyl)urea.
Promising areas for investigation include:
Catalytic Approaches: The use of transition metal catalysts for the carbonylation of amines and nitroaromatics offers a more atom-economical route. Iron-catalyzed hydroamination of isocyanates is another emerging sustainable method. acs.org Research could focus on identifying suitable catalysts that efficiently couple 3-chloroaniline (B41212) and 4-isopropylaniline (B126951), or their precursors, under mild conditions. Copper-catalyzed synthesis from isocyanides and hydroxylamines also represents a novel pathway to explore. nih.gov
Photocatalysis: Visible-light photocatalysis is a rapidly advancing field in organic synthesis. Studies have demonstrated the synthesis of ureas from amines and carbon disulfide (CS2) using photocatalysts like Rhodamine B under blue light irradiation. bohrium.com Another innovative approach involves the direct photocatalytic synthesis of urea (B33335) from CO2 and N2. rsc.orgresearchgate.netresearchgate.net Adapting these photocatalytic systems for the specific synthesis of this compound could significantly improve the environmental profile of its production.
Alternative Reagents and Solvents: Moving away from phosgene-based syntheses is a critical goal. Methods utilizing safer carbonyl sources like S,S-dimethyl dithiocarbonate (DMDTC) or employing a one-pot microwave-assisted Staudinger–aza-Wittig reaction with CO2 are viable alternatives. organic-chemistry.orgbeilstein-journals.org Furthermore, conducting these reactions in environmentally benign solvents, such as water, has been shown to be effective for the synthesis of N-substituted ureas and should be explored. rsc.org
| Synthetic Strategy | Key Features | Potential Advantages for Sustainability |
| Metal Catalysis | Utilizes catalysts (e.g., Fe, Cu, Pd) for reactions like hydroamination or carbonylation. acs.orgnih.govorganic-chemistry.org | High atom economy, milder reaction conditions, avoidance of stoichiometric toxic reagents. |
| Photocatalysis | Employs light energy to drive reactions, using CO2 or CS2 as a carbonyl source. bohrium.comrsc.org | Use of renewable energy, potential for carbon capture utilization, mild conditions. |
| Green Chemistry | Focuses on safer reagents (e.g., DMDTC) and benign solvents (e.g., water). organic-chemistry.orgrsc.org | Reduced toxicity of reagents and waste streams, improved process safety. |
Exploration of New Biological Targets and Mechanistic Insights (non-human clinical)
The biological activity of this compound is largely unexplored. However, the known activities of related phenylurea and diaryl urea compounds suggest several promising avenues for non-human clinical research.
Herbicidal Activity: Many phenylurea derivatives, such as diuron (B1670789) and isoproturon, are potent herbicides that act by inhibiting Photosystem II (PSII) in plants, thereby blocking electron transfer. researchgate.netguidechem.com Future research could investigate whether this compound exhibits similar herbicidal properties. Mechanistic studies would involve assessing its binding affinity to the D1 protein of PSII and its impact on photosynthetic processes in various weed species.
Kinase Inhibition: Diaryl urea derivatives, such as sorafenib (B1663141) and regorafenib, are well-established multi-kinase inhibitors used in cancer therapy. mdpi.comresearchgate.netmdpi.com These compounds typically target receptor tyrosine kinases (RTKs) involved in cell proliferation and angiogenesis. mdpi.comresearchgate.net It is plausible that this compound could exhibit inhibitory activity against various kinases. Future studies could involve screening this compound against a panel of kinases (e.g., VEGFR, PDGFR, RAF kinases) to identify potential targets. nih.govnih.govmdpi.com Subsequent mechanistic studies would focus on elucidating its mode of binding and its effects on downstream signaling pathways in cancer cell lines.
Enzyme Inhibition (e.g., Urease): Urea derivatives have also been investigated as inhibitors of other enzymes, such as urease. researchgate.netnih.gov Urease inhibitors have applications in agriculture to prevent the loss of nitrogen from urea-based fertilizers and are also of interest for their potential to combat infections by urease-producing bacteria. nih.govekb.eg Screening this compound for urease inhibitory activity could open up new applications for this compound.
| Potential Biological Target | Known Mechanism in Analogs | Potential Application |
| Photosystem II (PSII) | Inhibition of electron transport in plants. researchgate.net | Herbicide for weed control. |
| Protein Kinases (e.g., RTKs) | Inhibition of signaling pathways involved in cell proliferation and angiogenesis. mdpi.comresearchgate.net | Antiproliferative agent for in vitro cancer research. |
| Urease | Inhibition of urea hydrolysis. nih.gov | Agricultural fertilizer stabilizer, antimicrobial research. |
Advanced Computational Approaches for Structure-Based Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, these approaches can guide the exploration of its biological potential and the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. For phenylurea herbicides, QSAR studies have identified key molecular descriptors, such as hydrophobicity (log P), spatial structure, and electronic properties, that influence their toxicity and herbicidal activity. nih.govnih.govacs.org Similar models could be developed for a series of analogs of this compound to predict their activity against potential targets like PSII or specific kinases.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking has been extensively used to study the interaction of diaryl urea derivatives with the ATP-binding pocket of various kinases and the active site of urease. researchgate.netekb.egnih.govrsc.org Docking simulations of this compound with the crystal structures of these enzymes could provide insights into its potential binding modes, affinity, and specificity, thereby guiding the design of new derivatives with improved activity. tandfonline.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By analyzing the structures of known active diaryl urea kinase inhibitors, a pharmacophore model can be generated. This model can then be used to assess how well this compound fits the required structural features and to virtually screen for other potential inhibitors.
Interdisciplinary Studies on Environmental Impact and Remediation Strategies
Given the widespread use and environmental persistence of many phenylurea herbicides, it is crucial to investigate the potential environmental impact of this compound and to develop effective remediation strategies. researchgate.netpsu.edu
Environmental Fate and Transformation: Research is needed to understand the persistence, mobility, and transformation of this compound in soil and water. oup.com Studies should focus on identifying its degradation products, which can sometimes be more toxic than the parent compound. nih.gov Key degradation pathways for phenylureas include microbial degradation and photodegradation. researchgate.netnih.gov The presence of the chlorine atom on the phenyl ring may increase its resistance to biodegradation. researchgate.net
Bioremediation: The use of microorganisms to break down environmental pollutants is a promising and eco-friendly remediation strategy. researchgate.netfrontiersin.orgnih.gov Future research could involve isolating and characterizing bacterial or fungal strains capable of degrading this compound, potentially from soils with a history of phenylurea herbicide application. nih.gov Identifying the enzymes and metabolic pathways involved in its degradation would be a key objective. researchgate.net
Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis using semiconductors like TiO2 or ZnO, have proven effective in degrading persistent organic pollutants, including phenylurea herbicides. nih.govnih.gov These processes generate highly reactive hydroxyl radicals that can mineralize the herbicides into less harmful substances. nih.gov Investigating the efficacy of various AOPs for the removal of this compound from contaminated water is a critical area for future research. csic.es
| Remediation Strategy | Principle | Research Focus |
| Bioremediation | Use of microorganisms (bacteria, fungi) to metabolize the compound. researchgate.netnih.gov | Isolation of degrading microbes, identification of metabolic pathways and enzymes. |
| Photocatalysis (AOP) | Degradation by highly reactive species generated by semiconductor catalysts under light. nih.gov | Determining optimal catalysts (e.g., ZnO, TiO2) and conditions for complete mineralization. |
| Photodegradation | Direct breakdown of the compound by natural sunlight. scilit.com | Identifying photoproducts and assessing the influence of environmental factors (e.g., pH, humic acids). |
Q & A
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-N'-(4-isopropylphenyl)urea?
- Methodological Answer : The compound can be synthesized via microwave-assisted coupling of 3-chlorophenyl isocyanate with 4-isopropylphenylamine. This method, adapted from similar urea derivatives (e.g., 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea), reduces reaction time and improves yield compared to conventional heating. Key steps include:
Equimolar mixing of precursors under solvent-free conditions.
Microwave irradiation (1–2 min, 300–500 W).
Recrystallization from ethanol for purification .
Table 1 : Comparison of Synthetic Methods
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Heating | 6–8 hr | 65–70 | 90–92% |
| Microwave-Assisted | 1–2 min | 85–90 | 98–99% |
Q. How can this compound be characterized for structural validation?
- Methodological Answer : Use a combination of:
- X-ray crystallography to confirm planar urea linkage and dihedral angles between aromatic rings (e.g., torsion angles of ~165–178° observed in similar compounds ).
- FT-IR spectroscopy to identify N–H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .
- NMR spectroscopy (¹H/¹³C) to resolve substituent environments (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
Q. What formulation strategies improve solubility for in vivo studies?
- Methodological Answer : Use vehicles like DMSO:Cremophor mixtures (e.g., 1:9 v/v) to enhance solubility while minimizing toxicity. Preclinical studies on fenobam (a structurally related mGlu5 antagonist) achieved stable suspensions for oral administration using this approach .
Advanced Research Questions
Q. How does the substituent arrangement influence biological activity in urea derivatives?
- Methodological Answer : The 3-chlorophenyl group enhances receptor binding affinity (e.g., mGlu5 antagonism in fenobam), while the 4-isopropylphenyl moiety may improve pharmacokinetic properties by modulating lipophilicity. Compare activity via:
- Radioligand binding assays (e.g., [³H]MPEP for mGlu5 receptor affinity).
- Molecular docking simulations to map steric and electronic interactions with target receptors .
Q. How should experimental designs address discrepancies in pharmacokinetic data between preclinical and human studies?
- Methodological Answer : Conduct interspecies scaling with allometric modeling to adjust doses. For example:
- Fenobam showed no tolerance in rodents at 10 mg/kg, but human trials required dose escalation (50–150 mg) to achieve efficacy .
- Monitor plasma concentrations via LC-MS/MS and correlate with pharmacodynamic endpoints (e.g., hyperalgesia reduction) .
Q. What strategies resolve contradictions in reported receptor selectivity profiles?
- Methodological Answer : Use orthogonal assays to validate specificity:
Functional assays (e.g., calcium flux for mGlu5 vs. mGlu1).
Knockout models to confirm target engagement.
Off-target screening (e.g., CEREP panels) to rule out interactions with unrelated receptors .
Data Interpretation and Optimization
Q. How can researchers optimize experimental conditions for stability studies?
- Methodological Answer : Perform accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via:
- HPLC-UV for purity loss.
- Mass spectrometry to identify breakdown products (e.g., hydrolysis of urea to aryl amines) .
Q. What statistical approaches are recommended for dose-response analysis in behavioral assays?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values. For hyperalgesia models (e.g., capsaicin-induced sensitization), apply repeated-measures ANOVA to account for inter-subject variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
